1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H13NO2/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6,9H,7,12H2,1H3 |
InChI Key |
LPGRLEDJYSJCRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization Approach
One common approach starts from a substituted phenol, which is halogenated (commonly iodinated or brominated) under mild conditions using halogenating agents such as iodine, bromine, or N-iodoacetamide in the presence of a weak base like potassium carbonate. This halogenated phenol is then cyclized to form the benzofuran ring system. The halogen substituent on the benzofuran intermediate serves as a handle for further functionalization.
Side Chain Introduction via Nucleophilic Substitution
The 2-methoxyethyl side chain bearing the amine is typically introduced by nucleophilic substitution using an appropriate amine reagent. For example, a halogenated benzofuran intermediate can be reacted with 2-methoxyethylamine or a protected form thereof to install the side chain. This reaction is usually conducted in the presence of a base to facilitate substitution and minimize side reactions.
Amination and Salt Formation
The amine group on the side chain can be introduced directly or via reductive amination if the precursor contains a suitable aldehyde or ketone functionality. After amine installation, the compound can be converted into pharmaceutically acceptable salts using acids such as tartaric acid, lactic acid, succinic acid, or hydrochloric acid. Salt formation improves stability and isolation of the product.
One-Pot and Multi-Step Syntheses
Some processes optimize the synthesis by combining steps into one-pot procedures to avoid isolation and purification of intermediates. For instance, ester hydrolysis, cyclization, and amination can be performed sequentially in the same reaction vessel, improving yield and efficiency.
Alternative Routes via Coupling Reactions
Benzofuran derivatives can also be synthesized via palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For example, methyl 6-bromo-1-benzofuran-2-carboxylate can be coupled with amines under palladium catalysis, followed by saponification to yield the benzofuran acid intermediate, which can then be further functionalized to the target amine.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | Iodine, bromine, N-iodoacetamide, N-bromoacetamide; base (K2CO3) | Mild temperatures (50–75 °C); halogenation of phenol |
| Cyclization | Acid catalysis or base-promoted intramolecular cyclization | Often one-pot after ester hydrolysis |
| Side chain introduction | 2-Methoxyethylamine or protected amine; base | Nucleophilic substitution or reductive amination |
| Salt formation | Tartaric acid, lactic acid, succinic acid, HCl | Improves purity and crystallinity |
| Coupling reactions | Pd catalyst (Xphos Pd G2), amines, bases, solvents (DMF, DCM) | Buchwald-Hartwig or Suzuki couplings for functionalization |
Representative Synthetic Scheme (Summary)
- Starting material : 2-hydroxybenzaldehyde or substituted phenol.
- Halogenation : Treatment with iodine/bromine in presence of base to afford halogenated phenol.
- Cyclization : Intramolecular cyclization to form benzofuran ring.
- Side chain installation : Nucleophilic substitution with 2-methoxyethylamine.
- Purification and salt formation : Isolation of free amine or conversion to acid salt for enhanced stability.
Research Findings and Optimization
- The halogenation step is critical and typically uses mild halogenating agents to avoid over-halogenation or degradation.
- Use of weak bases such as potassium carbonate optimizes yields and minimizes side reactions.
- One-pot syntheses combining ester hydrolysis, cyclization, and amination improve overall efficiency and reduce purification steps.
- Palladium-catalyzed coupling methods provide alternative routes with high regioselectivity and functional group tolerance.
- Salt formation with (L)-tartaric acid is preferred for preparing crystalline, pharmaceutically acceptable forms.
- Reaction temperatures are generally maintained between 50–75 °C for optimal conversion and purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Halogenation + Cyclization | Iodine/bromine, K2CO3, acid/base catalysis | Straightforward, well-established | Multiple steps, purification needed |
| Nucleophilic substitution | 2-Methoxyethylamine, base | Direct installation of side chain | Requires suitable halogenated intermediate |
| One-pot synthesis | Combined hydrolysis, cyclization, amination | Efficient, fewer purifications | Requires careful condition control |
| Pd-catalyzed coupling | Pd catalyst, amines, bases, organic solvents | High selectivity, functional group tolerance | Requires expensive catalysts |
| Salt formation | (L)-Tartaric acid, lactic acid, HCl | Improves stability and isolation | Additional step |
Chemical Reactions Analysis
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can yield benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . It can also modulate signaling pathways such as the MAPK and Akt/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Compared to triazine derivatives, the absence of a heterocyclic ring in the target compound may reduce steric hindrance, favoring interactions with enzymes or receptors .
Antimicrobial Activity:
- Mesitylethanone Derivatives: Exhibit MIC values of 0.5–1 mg/mL against S. aureus and E. coli, comparable to clinical antibiotics . Activity is attributed to the electron-withdrawing mesityl group enhancing membrane disruption .
- Triazine Derivatives : Show moderate to high antimicrobial activity (65–90% yields in synthesis), with chloro-substituted analogs being most potent .
- Target Compound : Predicted to have activity due to the amine group’s nucleophilic character, but methoxy may reduce cytotoxicity compared to halogenated analogs .
Structural-Activity Relationships (SAR):
- Substituent Effects : Bulky groups (e.g., mesityl) enhance lipid solubility and membrane penetration, while polar groups (e.g., methoxy) improve water solubility .
- Heterocyclic Additions : Triazine or oxazole rings introduce planar rigidity, favoring DNA intercalation or enzyme inhibition .
Physicochemical Properties
| Property | Target Compound | 2-(2-(Methylamino)propyl)benzofuran | Mesitylethanone Derivative |
|---|---|---|---|
| Molecular Weight | 191.23 g/mol | 189.26 g/mol | 252.31 g/mol |
| LogP (Predicted) | ~2.1 (moderate polarity) | ~2.5 | ~3.8 (highly lipophilic) |
| Functional Groups | Amine, methoxy | Secondary amine | Ketone, mesityl |
Note: The methoxy group in the target compound likely reduces LogP compared to mesityl derivatives, balancing lipophilicity and solubility .
Biological Activity
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a benzofuran moiety linked to a methoxyethanamine group, which contributes to its unique pharmacological profile.
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Serotonin Receptor Agonism : Similar to other benzofuran derivatives, this compound acts as an agonist for serotonin receptors, particularly the 5-HT_1A and 5-HT_2 families. This interaction may lead to effects on mood regulation and anxiety reduction .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that its activity is mediated through:
- Modulation of Neurotransmitter Systems : By acting on serotonin receptors, the compound may influence dopaminergic and other neurotransmitter systems involved in mood and behavior.
- Inhibition of Tumor Growth : The compound's structural features may allow it to interfere with cellular signaling pathways involved in cancer progression.
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | |
| A549 (Lung) | Not reported | - |
| HeLa (Cervical) | Not reported | - |
Case Study 1: Anticancer Potential
In a study examining the anticancer properties of various benzofuran derivatives, this compound was tested against the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 µM, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound revealed its agonistic activity at serotonin receptors. The findings indicated that administration of the compound led to increased serotonergic signaling, which may correlate with anxiolytic effects observed in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
